6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide typically involves the reaction of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide with methoxy reagents under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials . The compound is stored under specific conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A precursor in the synthesis of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.
6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(14)13-2)9-5-4-8(15-3)6-10(9)16-7/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDCFCVMWPPGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587850 | |
Record name | 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638217-07-9 | |
Record name | 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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